Oxetane, dibromo-
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Overview
Description
Oxetane, dibromo- is a derivative of oxetane, a four-membered cyclic ether with the molecular formula C₃H₆O. The dibromo- derivative is characterized by the presence of two bromine atoms attached to the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxetane, dibromo- can be synthesized through several methods. One common approach involves the bromination of oxetane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds under mild conditions, resulting in the formation of the dibromo derivative .
Another method involves the use of trimethyloxosulfonium iodide to access the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method can be adapted to introduce bromine atoms at specific positions on the oxetane ring.
Industrial Production Methods
Industrial production of oxetane, dibromo- may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Oxetane, dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under appropriate conditions.
Reduction Reactions: The compound can be reduced to form oxetane derivatives with fewer bromine atoms using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of oxetane, dibromo- can lead to the formation of oxetane derivatives with additional functional groups, such as hydroxyl groups (OH).
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Hydroxide Ions (OH⁻): Used for substitution reactions.
Major Products Formed
Substituted Oxetanes: Formed through substitution reactions.
Reduced Oxetanes: Formed through reduction reactions.
Oxidized Oxetanes: Formed through oxidation reactions.
Scientific Research Applications
Oxetane, dibromo- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Employed in the development of advanced materials with unique properties, such as high-energy materials and polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.
Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of oxetane, dibromo- involves its reactivity as a strained cyclic ether. The presence of bromine atoms enhances its reactivity, making it a useful intermediate in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further participate in subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Oxetane: The parent compound without bromine atoms.
Oxirane (Epoxide): A three-membered cyclic ether with similar reactivity.
Tetrahydrofuran (THF): A five-membered cyclic ether with different reactivity and stability.
Uniqueness
Oxetane, dibromo- is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its strained four-membered ring structure also contributes to its unique chemical properties compared to other cyclic ethers .
Properties
CAS No. |
68797-60-4 |
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Molecular Formula |
C3H4Br2O |
Molecular Weight |
215.87 g/mol |
IUPAC Name |
2,3-dibromooxetane |
InChI |
InChI=1S/C3H4Br2O/c4-2-1-6-3(2)5/h2-3H,1H2 |
InChI Key |
YHOHUAPVAAHWCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)Br)Br |
Origin of Product |
United States |
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